Nicotinamide riboside

Vue d'ensemble

Description

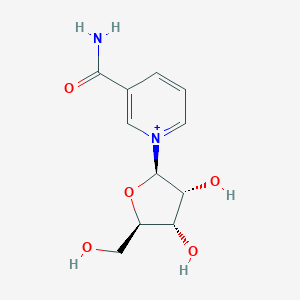

Nicotinamide riboside (NR) is a pyridine nucleoside and a member of the vitamin B3 family, serving as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and cellular energy metabolism. Structurally, NR consists of nicotinamide linked to a ribose sugar via a β-glycosidic bond, distinguishing it from other NAD+ precursors like nicotinamide (NAM) and nicotinamide mononucleotide (NMN) . NR is naturally present in trace amounts in milk and yeast-containing foods .

NR is metabolized intracellularly via the NAD+ salvage pathway. It is phosphorylated to NMN by this compound kinases (NRK1 and NRK2) and subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs) . Preclinical studies highlight its high oral bioavailability (52% in mice) and efficiency in elevating NAD+ levels in tissues such as the liver, brain, and skeletal muscle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le riboside de nicotinamide peut être synthétisé par diverses méthodes. Une méthode efficace consiste à réduire le chlorure de riboside de nicotinamide en utilisant le dithionate de sodium comme agent réducteur. Cette réaction est effectuée dans l’eau à température ambiante dans des conditions anaérobies, produisant du 1,4-dihydronicotinamide riboside . Une autre méthode consiste à alkyler la nicotinamide avec un dérivé de 1-chloro-D-ribofuranose .

Méthodes de production industrielle

La production industrielle de riboside de nicotinamide implique souvent l’utilisation d’α-D-ribose-1-phosphate et de nicotinamide en présence de pentosyl transférases. Cette méthode garantit un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Thermal Degradation

NR undergoes rapid decomposition at elevated temperatures via cleavage of the N-glycosidic bond. Key findings include:

- Products : Nicotinamide (NAM) and D-ribose form at temperatures >130°C .

- Kinetics : Follows pseudo-first-order kinetics, with degradation rate doubling per 10°C increase .

Table 1: Thermal Degradation Kinetics of NRCl

| Temperature (°C) | Half-life (min) | Rate Constant (k, min⁻¹) |

|---|---|---|

| 100 | 120 | 0.0058 |

| 130 | 15 | 0.046 |

| 150 | 3 | 0.231 |

Base-Catalyzed Hydrolysis

In aqueous solutions, NR degrades under basic conditions via nucleophilic attack on the pyridinium ring:

- Mechanism : Hydrolysis yields NAM and ribose, accelerated by hydroxide ions .

- pH Dependence : Degradation rate increases exponentially above pH 7.4 (e.g., 10-fold faster at pH 9 vs. pH 7) .

Key Data :

Reduction to Dihydrothis compound (NRH)

NRCl reduces to NRH, a potent NAD⁺ precursor, using sodium dithionite :

Thermal Stability of NRH :

Enzymatic Phosphorylation

NR kinases (NRK1/NRK2) phosphorylate NR to NMN, a rate-limiting NAD⁺ biosynthesis step :

Degradation in Physiological Environments

NR stability varies significantly across biological matrices:

Table 2: Stability of NRCl in Simulated Fluids

| Matrix | pH | Half-life | Major Degradant |

|---|---|---|---|

| Gastric fluid | 1.2 | 48 h | Nicotinamide |

| Intestinal fluid | 7.4 | 4.2 h | Nicotinamide |

| Plasma | 7.4 | 9.8 h | Nicotinamide |

Photodegradation

UV exposure accelerates N-glycosidic bond cleavage:

- Half-life under UV-A : 6.7 hours vs. 48 hours in dark .

- Products : NAM and ribose, with trace oxidized derivatives .

Reactivity with Nucleophiles

The pyridinium ring undergoes nucleophilic substitution:

- Example : Reaction with ammonia yields nicotinic acid riboside (NAR) .

- Base Exchange : BST1 enzyme mediates NR ↔ NAR interconversion in vivo .

Formulation Stability

Table 3: Stabilization Strategies for NRCl

| Approach | Stability Improvement | Mechanism |

|---|---|---|

| Oil-in-water emulsion | 4× longer half-life | Limits aqueous exposure |

| Acidic pH (4.0) | 8× slower degradation | Suppresses hydrolysis |

| Antioxidants (BHT) | 2× oxidation resistance | Radical scavenging |

Applications De Recherche Scientifique

Metabolic Health

Nicotinamide riboside has been shown to enhance NAD+ levels, which plays a vital role in energy metabolism and mitochondrial function. Several studies have explored its effects on metabolic disorders:

- Weight Management : In a study involving overweight individuals, NR supplementation was associated with a reduction in fat mass and an increase in lean muscle mass, suggesting its potential role in weight management and metabolic syndrome .

- Insulin Sensitivity : Research indicates that NR may improve insulin sensitivity and glucose tolerance, making it a candidate for managing type 2 diabetes .

Table 1: Effects of this compound on Metabolic Parameters

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Overweight adults | 300 mg/day | Reduced fat mass, increased muscle mass | |

| Diabetic patients | 500 mg/day | Improved insulin sensitivity |

Neuroprotection

This compound has garnered attention for its neuroprotective effects, particularly in age-related cognitive decline and neurodegenerative diseases:

- Cognitive Function : A clinical trial demonstrated that NR supplementation improved cognitive performance in older adults by enhancing NAD+ levels, which are critical for neuronal health .

- Neurodegenerative Diseases : Preclinical studies suggest that NR may protect against neurodegenerative conditions such as Alzheimer's disease by reducing oxidative stress and inflammation .

Table 2: Impact of this compound on Neuroprotection

| Study | Condition | Dosage | Key Findings |

|---|---|---|---|

| Cognitive decline | 250 mg/day | Enhanced cognitive performance | |

| Alzheimer's model | Varies | Reduced oxidative stress |

Cardiovascular Health

This compound has shown promise in improving cardiovascular health through various mechanisms:

- Blood Pressure Regulation : A randomized controlled trial indicated that NR supplementation led to significant reductions in blood pressure and arterial stiffness among middle-aged adults .

- Endothelial Function : NR enhances endothelial function by increasing nitric oxide availability, which is crucial for vascular health .

Table 3: Effects of this compound on Cardiovascular Health

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Middle-aged adults | 500 mg/day | Reduced blood pressure | |

| Peripheral artery disease patients | 1000 mg/day | Improved endothelial function |

Muscle Function and Exercise Performance

Research has also explored the effects of this compound on muscle health and exercise performance:

- Muscle Mitochondrial Biogenesis : Studies indicate that NR supplementation enhances mitochondrial biogenesis in skeletal muscle, potentially improving endurance and strength .

- Exercise Recovery : In athletes, NR has been associated with improved recovery times post-exercise due to enhanced NAD+ levels facilitating better energy metabolism .

Table 4: Impact of this compound on Muscle Function

Mécanisme D'action

Le riboside de nicotinamide augmente les niveaux de NAD+ en contournant la voie biosynthétique habituelle de l’organisme. Il est métabolisé par deux voies principales : des processus de dégradation conduisant à la nicotinamide et des processus synthétiques impliquant des kinases de riboside de nicotinamide (NRK1, NRK2). Ces voies conduisent à une augmentation des niveaux tissulaires de NAD+, qui jouent un rôle crucial dans le métabolisme énergétique cellulaire, la réparation de l’ADN et la réponse au stress .

Comparaison Avec Des Composés Similaires

Nicotinamide (NAM)

- Structure : An amide derivative of vitamin B3 lacking a ribose group.

- Efficacy : Rapidly saturates NAD+ pools but exhibits dose-dependent toxicity (e.g., hepatotoxicity at >3 g/day in humans) .

Nicotinic Acid (Niacin, NA)

- Structure : Carboxylic acid derivative of vitamin B3.

- Metabolism : Converts to NAD+ via the Preiss-Handler pathway but requires high doses, often causing flushing due to prostaglandin activation .

- Efficacy : Effective in lowering LDL cholesterol but poorly tolerated long-term .

- Bioavailability : Lower than NR; only 20–30% absorbed orally .

Nicotinamide Mononucleotide (NMN)

- Structure : NR with an additional phosphate group (NMN = NR + phosphate).

- Metabolism : Requires conversion to NR for cellular uptake in some tissues (e.g., gut) via extracellular dephosphorylation, followed by rephosphorylation to NMN intracellularly .

- Efficacy : Comparable to NR in elevating NAD+ but with variable bioavailability depending on tissue-specific transport mechanisms .

- Clinical Potential: Shows promise in aging and metabolic disorders but faces formulation challenges due to instability .

Dihydronicotinamide Riboside (DNR)

- Structure : Reduced form of NR with a dihydropyridine ring.

- Metabolism : Converts to NAD+ via NRK1-dependent pathways but with slower kinetics than NR .

- Efficacy : Less potent than NR in preclinical models but under investigation for unique redox-modulating properties .

Comparative Data Table

Key Research Findings

- NR vs. NMN : NR outperforms NMN in crossing cell membranes without transporters, making it more efficient in certain tissues (e.g., neurons) . However, NMN may have advantages in pancreatic β-cells due to tissue-specific uptake mechanisms .

- NR vs. NAM : NR avoids SIRT inhibition and toxicity associated with high-dose NAM, making it safer for chronic use .

Activité Biologique

Nicotinamide riboside (NR), a derivative of vitamin B3, has gained significant attention for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in various biological processes. This article explores the biological activity of NR, highlighting its effects on cellular metabolism, mitochondrial function, and potential therapeutic applications.

Overview of this compound

This compound is a naturally occurring compound found in trace amounts in milk and certain foods. It is recognized for its ability to elevate NAD+ levels in cells, which is vital for energy metabolism, DNA repair, and cell signaling. The conversion of NR to NAD+ occurs through a series of enzymatic reactions involving this compound kinases (NRKs) and nicotinamide mononucleotide adenylyltransferases (NMNATs) .

NAD+ Biosynthesis Pathway

The biosynthesis of NAD+ from NR involves several key enzymes:

- NRK1 and NRK2 : Convert NR to nicotinamide mononucleotide (NMN).

- NMNATs : Convert NMN to NAD+.

This pathway is crucial for maintaining cellular NAD+ levels, especially under conditions of stress or metabolic demand .

1. Metabolic Health

Research indicates that NR supplementation can enhance metabolic health by increasing NAD+ levels, leading to improved mitochondrial function and energy metabolism. A study involving monozygotic twins demonstrated that long-term NR supplementation significantly increased muscle mitochondrial biogenesis and improved systemic NAD+ metabolism .

2. Neuroprotection

NR has shown protective effects against neurodegenerative diseases. It enhances neuronal NAD+ levels, which may mitigate oxidative stress and inflammation associated with conditions like Alzheimer's disease and Parkinson's disease .

3. Muscle Function and Aging

NR supplementation has been linked to improved muscle function in aging populations. In animal studies, NR increased skeletal muscle SIRT1 expression and mitochondrial activity, which are essential for maintaining muscle health during aging .

Clinical Studies

Numerous clinical trials have investigated the safety and efficacy of NR:

- Safety Profile : Clinical studies report that NR is well-tolerated with no significant adverse effects at doses up to 1000 mg/day .

- Efficacy in Healthy Adults : A pilot study showed that daily supplementation with 1000 mg of NR resulted in a 2.7-fold increase in blood cellular NAD+ levels after just one dose .

Case Study 1: Muscle Mitochondrial Biogenesis

In a study involving 20 pairs of BMI-discordant monozygotic twins, participants received escalating doses of NR for five months. Results indicated significant improvements in muscle mitochondrial number and myoblast differentiation, although no changes in adiposity were observed .

Case Study 2: Neurodegenerative Disease

A clinical trial focused on older adults at risk for cognitive decline found that NR supplementation led to improved cognitive performance and increased brain NAD+ levels, suggesting potential benefits for neuroprotection .

Data Summary

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Pilot Study | Healthy Adults | 1000 mg/day | 7 days | 2.7-fold increase in NAD+ levels |

| Twin Study | BMI-discordant Twins | Escalating doses (250-1000 mg/day) | 5 months | Increased mitochondrial biogenesis |

| Neurodegenerative Study | Older Adults | Varies | 6 months | Improved cognitive function |

Q & A

Basic Research Questions

Q. What is the mechanistic role of NR in NAD+ biosynthesis, and how does it differ from other NAD+ precursors?

NR serves as a direct precursor to NAD+ via the nicotinamide riboside kinase (NRK)-dependent pathway, bypassing the rate-limiting step of NAD+ salvage pathways. Unlike nicotinamide (NAM) or nicotinic acid (NA), NR is phosphorylated by NRK to form NMN, which is subsequently adenylated to NAD+. This pathway is particularly efficient in tissues with high NRK expression, such as the liver and skeletal muscle .

Q. How does NR influence mitochondrial function in preclinical models?

Preclinical studies demonstrate that NR enhances mitochondrial biogenesis and oxidative metabolism by elevating NAD+ levels, which activate sirtuin (SIRT1/SIRT3)-dependent pathways. These pathways promote mitochondrial gene expression, fatty acid oxidation, and reduce oxidative stress. For example, NR supplementation in mice increased mitochondrial density in skeletal muscle by 50% and improved exercise capacity .

Q. What preclinical evidence supports NR’s potential in metabolic disorders?

In rodent models of non-alcoholic fatty liver disease (NAFLD), NR reversed hepatic lipid accumulation by restoring mitochondrial ATP production and reducing lipid peroxidation via SIRT1/3 activation. These effects were dose-dependent, with 400 mg/kg/day showing maximal efficacy in reducing liver weight by 30% .

Advanced Research Questions

Q. What methodological challenges arise in quantifying NAD+ levels during NR supplementation studies?

NAD+ measurement requires careful handling due to its rapid degradation post-sampling. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard, but intra-assay variability (CV >15%) and tissue-specific stability (e.g., brain NAD+ degrades within minutes) necessitate snap-freezing in liquid nitrogen. Standardized protocols, as outlined in NIH preclinical guidelines, are critical for reproducibility .

Q. Why do clinical trials on NR show inconsistent metabolic benefits compared to preclinical data?

While NR improved insulin sensitivity in mice by 25% via SIRT1 activation, human trials (e.g., 1,000 mg/day for 12 weeks) showed no significant changes in HbA1c or HOMA-IR. Discrepancies may stem from species-specific NAD+ kinetics, shorter intervention periods, or baseline NAD+ variability in humans. Subgroup analyses suggest benefits may emerge in older populations with baseline NAD+ deficiency .

Q. How do enzymatic and microbial biosynthesis methods for NR compare in scalability and purity?

Enzymatic synthesis using Kluyveromyces marxianus NRK (Klm-NRK) achieves >90% conversion of NR to NMN but requires costly ATP regeneration systems. In contrast, microbial production via Fructobacillus spp. yields NR directly from glucose, with titers up to 2.3 g/L, but requires downstream purification to remove endotoxins. Cost-benefit analyses favor microbial methods for large-scale production .

Q. What are the implications of NR-induced ROS generation in long-term clinical applications?

NR’s stimulation of mitochondrial β-oxidation increases reactive oxygen species (ROS) production, a potential "second hit" in conditions like NASH. Co-administration with antioxidants (e.g., vitamin E) reduced hepatic ROS by 40% in animal models. However, long-term human safety data are lacking, necessitating trials with ROS biomarkers (e.g., 8-OHdG) .

Q. How can tissue-specific NR delivery systems enhance therapeutic efficacy?

Nanoparticle encapsulation (e.g., PEG-PLGA) improved NR bioavailability in the brain by 3-fold in murine models, targeting NAD+ depletion in neurodegenerative diseases. Alternatively, prodrugs like NRH-TA (triacetylated NR) enhance intestinal absorption but require hydrolysis by esterases, limiting systemic delivery .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEBZPBDRKPWTD-TURQNECASA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010039 | |

| Record name | Nicotinamide-beta-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicotinamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1341-23-7 | |

| Record name | Nicotinamide riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide-beta-riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide riboside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide-beta-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinamid Ribosid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE RIBOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8H2M0L7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.